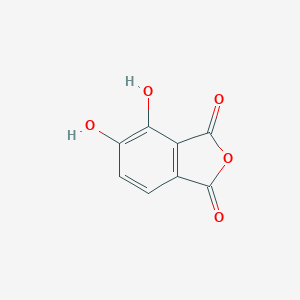

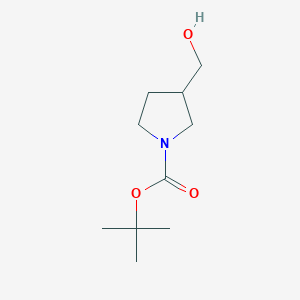

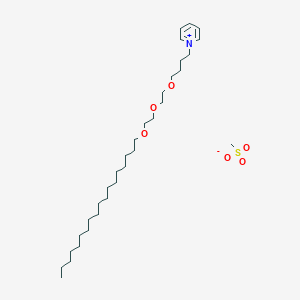

![molecular formula C15H13Cl2N5 B054649 4-[1-(2,6-二氯苄基)-2-甲基-1h-咪唑-4-基]嘧啶-2-胺 CAS No. 477852-69-0](/img/structure/B54649.png)

4-[1-(2,6-二氯苄基)-2-甲基-1h-咪唑-4-基]嘧啶-2-胺

描述

Synthesis Analysis

The synthesis of compounds related to 4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine often involves one-pot synthesis or sequential functionalization processes. For instance, a study describes a convenient one-pot synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones through tandem addition-cyclization reactions starting from cyclic ketene aminals (Ram et al., 2002). Another method involves the sequential functionalization of 2,4-dichloropyrimidine to synthesize medicinally important 4-aryl-5-pyrimidinylimidazoles, showcasing the versatility in the synthesis approaches for such compounds (Deng & Mani, 2006).

Molecular Structure Analysis

The molecular structure of compounds within this category is often confirmed through X-ray diffraction analysis, demonstrating various inter- and intramolecular interactions that contribute to the stability and molecular packing in the crystalline state. For example, investigations on non-covalent interactions in certain pyrimidine derivatives highlight the role of hydrogen bonds, van der Waals interactions, and steric effects in determining the molecular conformation and crystal packing (Zhang et al., 2018).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and domino reactions, to yield a wide range of derivatives with potential pharmacological activities. For instance, an efficient route to 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines is achieved under Cu-catalyzed aerobic oxidative conditions, demonstrating the chemical versatility of these compounds (Rao, Mai, & Song, 2017).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystal structure, are crucial for understanding their stability, formulation potential, and application in medicinal chemistry. Detailed characterizations using techniques like FT-IR, NMR, and mass spectrometry provide insights into the molecular features and physical characteristics of these compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interactions with biological targets, are central to the development of these compounds as therapeutic agents. Studies on the synthesis and characterization of derivatives highlight the influence of structural modifications on the chemical behavior and biological activities of these molecules (Xiang, Geng, Yi, Dang, & Bai, 2012).

科学研究应用

杀虫和抗菌潜力:与“4-[1-(2,6-二氯苄基)-2-甲基-1h-咪唑-4-基]嘧啶-2-胺”结构相似的化合物已被合成,并对其对粉蚧的杀虫活性和对选定微生物的抗菌潜力进行了评估 (Deohate & Palaspagar, 2020)。

催化合成:研究表明,使用钯催化工艺可以合成与该化合物在结构上相关的功能化苯并咪唑嘧啶酮。这突出了其在有机合成和药物应用中的潜力 (Mancuso 等人,2017)。

吡唑并嘧啶的合成:对结构相关的吡唑并嘧啶的合成研究表明,其在开发具有潜在药用价值的药物方面的应用 (李风,2011)。

化学重排研究:对类似于该化合物的咪唑类的重排的研究提供了对这些化合物在特定条件下的行为的见解,这对于药物合成至关重要 (Lampe, Meo, & Traina, 1994)。

氨基咪唑的差异合成:从与该化合物相关的 2-氨基嘧啶中差异合成取代的 2-氨基咪唑,表明其在开发多种具有生物活性的分子方面的潜力 (Ermolat'ev & Van der Eycken, 2008)。

抗真菌作用:已合成并研究了类似的嘧啶-2-胺衍生物的抗真菌特性,表明可能的药物应用 (贾法尔等人,2017)。

缓蚀:嘧啶-2-胺的衍生物已因其在工业应用中作为缓蚀剂的潜力而受到研究 (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005)。

色谱应用:其在高温液相色谱中用于分离代谢物,突出了其在分析化学中的重要性 (Shillingford 等人,2009)。

抗癌和抗肿瘤作用:对与该化合物相关的苯并咪唑和嘧啶的研究表明,其具有潜在的抗癌和抗肿瘤作用,表明其在开发新型癌症疗法中的应用 (Abd El‐All 等人,2015)。

作用机制

Target of Action

The primary target of this compound is Biotin Carboxylase , an enzyme found in the bacterium Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the bacterial cell.

Mode of Action

The interaction between the compound and its target may result in the inhibition of the enzyme, thereby affecting the metabolic processes of the bacterium .

Biochemical Pathways

The compound’s interaction with Biotin Carboxylase affects the fatty acid synthesis pathway in the bacterium. This disruption can lead to a decrease in energy production and growth in the bacterial cell .

Result of Action

The interaction of the compound with Biotin Carboxylase potentially leads to the inhibition of the enzyme. This inhibition can disrupt the fatty acid synthesis pathway, leading to decreased energy production and growth in the bacterial cell .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s activity .

属性

IUPAC Name |

4-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5/c1-9-20-14(13-5-6-19-15(18)21-13)8-22(9)7-10-11(16)3-2-4-12(10)17/h2-6,8H,7H2,1H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSSZTMRRVJNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

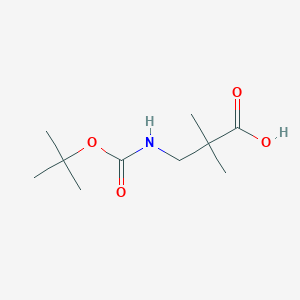

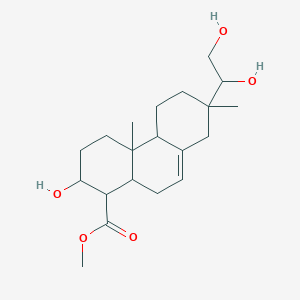

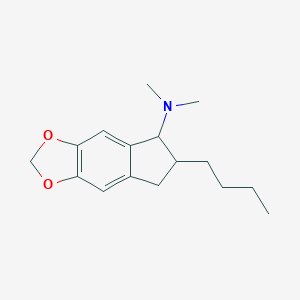

![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)

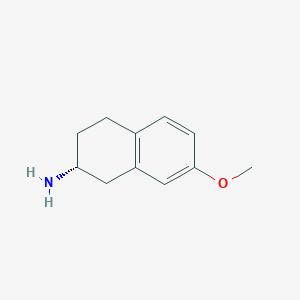

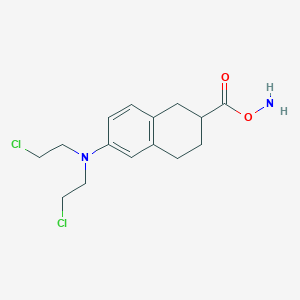

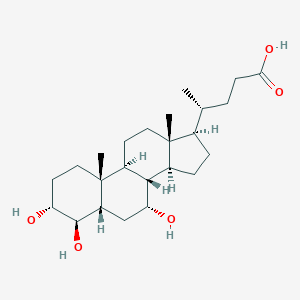

![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)